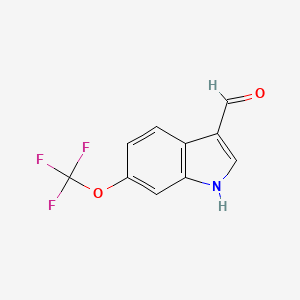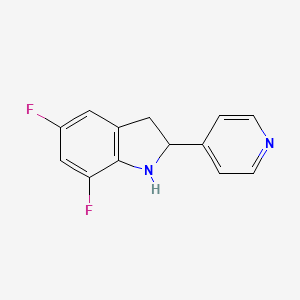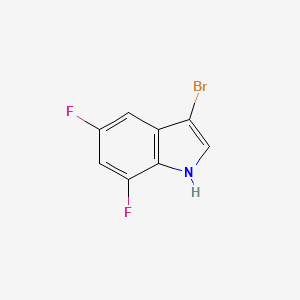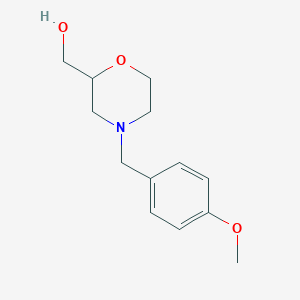
5-Chloro-2-(pyridin-4-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroindoline and 4-bromopyridine.
Coupling Reaction: A palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to attach the pyridin-4-yl group to the 2-position of the indoline ring. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
5-Chloro-2-(pyridin-4-yl)indoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chlorine atom and pyridin-4-yl group enhances its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
- 5-Chloro-2-(pyridin-2-yl)indoline
- 5-Chloro-2-(pyridin-3-yl)indoline
- 5-Chloro-2-(quinolin-4-yl)indoline
Comparison: Compared to similar compounds, 5-Chloro-2-(pyridin-4-yl)indoline exhibits unique chemical properties and reactivity due to the specific positioning of the pyridin-4-yl group
Properties
Molecular Formula |
C13H11ClN2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
5-chloro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-7,13,16H,8H2 |
InChI Key |
QGKCJRPAFWWAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)




![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)


